

Spectroscopic Profile of 2-Butoxyethyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Butoxyethyl acetate

Cat. No.: B086340

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Butoxyethyl acetate** (CAS No. 112-07-2), a widely used solvent in various industrial applications.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for the structural elucidation, identification, and quality control of this compound.

Chemical Structure and Properties

2-Butoxyethyl acetate is the acetate ester of 2-butoxyethanol.^[1] It is a colorless liquid with a pleasant, sweet, and fruity odor.^[1]

Molecular Formula: C₈H₁₆O₃^[2] Molecular Weight: 160.21 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for **2-Butoxyethyl acetate**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

The ^1H NMR spectrum of **2-Butoxyethyl acetate** provides information about the number of different types of protons and their neighboring environments. The data presented below was obtained in a CDCl_3 solution.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.21	t	2H	-O-CH ₂ -CH ₂ -O-
3.63	t	2H	-O-CH ₂ -CH ₂ -O-
3.47	t	2H	-O-CH ₂ -(CH ₂) ₂ -CH ₃
2.08	s	3H	-O-C(=O)-CH ₃
1.56	p	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
1.37	sextet	2H	-O-(CH ₂) ₂ -CH ₂ -CH ₃
0.93	t	3H	-O-(CH ₂) ₃ -CH ₃

Source: ChemicalBook[3]

Experimental ^{13}C NMR data for **2-Butoxyethyl acetate** was not readily available in the public domain at the time of this guide's compilation. The following table provides predicted chemical shifts based on typical ranges for similar functional groups.

Chemical Shift (ppm) (Predicted)	Carbon Assignment
171.0	C=O
70.8	-O-CH ₂ -(CH ₂) ₂ -CH ₃
68.5	-O-CH ₂ -CH ₂ -O-
63.8	-O-CH ₂ -CH ₂ -O-
31.6	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
20.9	-O-C(=O)-CH ₃
19.2	-O-(CH ₂) ₂ -CH ₂ -CH ₃
13.7	-O-(CH ₂) ₃ -CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The gas-phase IR spectrum of **2-Butoxyethyl acetate** exhibits characteristic absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2962	Strong	C-H stretch (alkane)
2874	Strong	C-H stretch (alkane)
1747	Very Strong	C=O stretch (ester)
1467	Medium	C-H bend (alkane)
1367	Strong	C-H bend (alkane)
1245	Very Strong	C-O stretch (ester)
1128	Very Strong	C-O-C stretch (ether)
1043	Very Strong	C-O stretch

Source: NIST Chemistry WebBook[2][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **2-Butoxyethyl acetate** is presented below.

m/z	Relative Abundance (%)	Possible Fragment
160	~5	[M] ⁺ (Molecular Ion)
117	~1	[M - C ₃ H ₇] ⁺
101	~10	[M - C ₄ H ₉ O] ⁺
87	~34	[CH ₃ (CH ₂) ₃ OCH ₂ CH ₂] ⁺
57	100 (Base Peak)	[C ₄ H ₉] ⁺
43	~86	[CH ₃ CO] ⁺

Source: NIST Chemistry WebBook[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of **2-Butoxyethyl acetate** for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
 - Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
 - Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

- Cap the NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).
 - Acquire the Free Induction Decay (FID).
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the NMR spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl_3 at 7.26 ppm for ^1H NMR) or an internal standard like tetramethylsilane (TMS).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place one or two drops of **2-Butoxyethyl acetate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top, spreading the liquid into a thin film.

- Carefully place the "sandwich" of salt plates into the spectrometer's sample holder.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrument-related absorbances.
 - Place the sample in the instrument's beam path.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the major absorption bands in the spectrum.
 - Correlate the wavenumbers of these bands to specific functional groups using correlation tables or spectral databases.

Mass Spectrometry (MS)

- Sample Introduction:
 - Introduce a small amount of **2-Butoxyethyl acetate** into the mass spectrometer. For a volatile liquid, this can be done via direct infusion using a syringe pump or through a gas chromatograph (GC-MS).
- Ionization:
 - The sample molecules are vaporized and then ionized. For the data presented, Electron Ionization (EI) is used, where a high-energy electron beam bombards the molecules, causing them to eject an electron and form a positively charged molecular ion. This high energy also leads to fragmentation.
- Mass Analysis:

- The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - An electron multiplier or other detector records the abundance of ions at each m/z value.
- Data Analysis:
 - The resulting mass spectrum is plotted as relative intensity versus m/z.
 - Identify the molecular ion peak to determine the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain structural information. The base peak, which is the most intense peak in the spectrum, corresponds to the most stable fragment ion.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

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